N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a heterocyclic compound featuring a central azetidine ring substituted with two distinct [1,2,4]triazolo[4,3-b]pyridazine moieties. The compound’s synthesis likely follows methods analogous to those reported for related [1,2,4]triazolo[4,3-b]pyridazine derivatives, involving nucleophilic substitution reactions with azetidin-3-amine precursors under anhydrous conditions (e.g., DMF, potassium carbonate, and elevated temperatures) .
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-10-17-19-13-4-6-15(21-25(10)13)23-7-11(8-23)22(2)14-5-3-12-18-16-9-24(12)20-14/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYXZAUPZLDMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological pathways.
The molecular formula of this compound is with a molecular weight of approximately 281.33 g/mol. Its structure includes multiple nitrogen-containing heterocycles which are known for their diverse biological activities.
Triazolopyridazines have been reported to exhibit various mechanisms of action including:
- Tyrosine Kinase Inhibition : Some derivatives have shown efficacy as inhibitors of tyrosine kinases such as c-Met, which is critical in cancer progression and metastasis .
- GABA Receptor Modulation : Certain triazolopyridazine compounds have been identified as ligands for GABA receptors, suggesting potential applications in neurology .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : Research indicates that triazolopyridazines can impede the growth of various cancer cell lines by targeting specific signaling pathways.
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of related compounds against bacterial strains.
- Anti-inflammatory Effects : There is evidence suggesting that these compounds may reduce inflammation through modulation of cytokine production.
Case Studies and Research Findings
Several studies have explored the biological activity of triazolopyridazine derivatives:
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The structure-activity relationship (SAR) studies suggest that modifications to the triazole and pyridazine rings can significantly enhance biological activity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methylation at N-position | Increased potency against cancer cells |
| Substitution on the phenyl ring | Altered selectivity for kinase targets |
Comparison with Similar Compounds
Key Observations :
- Dual Triazolopyridazine Moieties: The target compound’s unique bis-triazolopyridazine architecture distinguishes it from monofunctional analogs (e.g., compounds 14, 16). This design may increase binding affinity in multitarget therapies but could reduce solubility compared to morpholine- or pyridyl-substituted derivatives .
- Synthetic Yields : Most [1,2,4]triazolo[4,3-b]pyridazine derivatives are synthesized in moderate-to-high yields (68–80%) via nucleophilic aromatic substitution, suggesting the target compound’s synthesis is feasible under similar conditions .
- Biological Activity: Compounds with polar substituents (e.g., morpholinoethyl in 16) exhibit improved solubility and antimicrobial activity, while lipophilic groups (e.g., benzamide in ) enhance Gram-positive bacterial inhibition. The target compound’s dual heterocycles may broaden its mechanistic scope but require empirical validation .
Functional Group Impact on Pharmacological Properties
- Azetidine vs. Ethylamine Linkers : The azetidine ring in the target compound introduces rigidity compared to flexible ethylamine linkers in compounds 9 and 13. This rigidity may favor selective binding to planar active sites (e.g., kinase ATP pockets) .
- Methyl Substitution : The 3-methyl group on the triazolopyridazine ring (common in –7) likely sterically shields the core from metabolic degradation, improving pharmacokinetics .
- Dual vs. Single Heterocycles : While most analogs feature a single [1,2,4]triazolo[4,3-b]pyridazine unit, the target compound’s dual cores could enable simultaneous interactions with complementary biological targets, though this may increase molecular weight and synthetic complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
